N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide
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Overview
Description
N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide is a novel compound that has garnered interest due to its potential pharmacological applications. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse biological activities, including anticancer, antioxidant, and antimicrobial properties .
Preparation Methods
The synthesis of N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide involves multiple steps. The starting materials typically include phenothiazine derivatives and thiadiazole compounds. The synthetic route often involves the formation of intermediate compounds through reactions such as nucleophilic substitution and cyclization. Reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anticancer and antioxidant properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms. The phenothiazine moiety interacts with cellular targets, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. Additionally, the thiadiazole ring is known to inhibit enzymes involved in oxidative stress, providing antioxidant benefits. The piperidine group enhances the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds include other phenothiazine derivatives such as chlorpromazine and promethazine. Compared to these compounds, N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide exhibits unique properties due to the presence of the thiadiazole ring and piperidine group, which enhance its pharmacological profile. The combination of these functional groups provides a broader range of biological activities and improved efficacy .
Properties
IUPAC Name |
N-[5-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S3/c29-20(14-27-12-6-1-7-13-27)24-22-25-26-23(33-22)31-15-21(30)28-16-8-2-4-10-18(16)32-19-11-5-3-9-17(19)28/h2-5,8-11H,1,6-7,12-15H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSUZRKNTFPGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NN=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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